4-Bromopyridine-2-carbonyl chloride hydrochloride

Organic Synthesis Medicinal Chemistry Intermediate Stability

Sourcing a moisture-sensitive, multi-reactive heterocyclic intermediate for medicinal chemistry is often fraught with supply inconsistencies. 4-Bromopyridine-2-carbonyl chloride hydrochloride (CAS 1706438-51-8) solves this as a stable, easy-to-handle hydrochloride salt. - Dual reactive handles (acid chloride & 4-bromo) enable rapid, sequential diversification for SAR studies. - Solid salt form simplifies automated weighing and dispensing in high-throughput synthesis workflows. - Ideal for generating 4-bromopicolinamide libraries and patentable chemical matter via Suzuki-Miyaura cross-coupling.

Molecular Formula C6H4BrCl2NO
Molecular Weight 256.91 g/mol
CAS No. 1706438-51-8
Cat. No. B1407643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridine-2-carbonyl chloride hydrochloride
CAS1706438-51-8
Molecular FormulaC6H4BrCl2NO
Molecular Weight256.91 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)C(=O)Cl.Cl
InChIInChI=1S/C6H3BrClNO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H
InChIKeyTXMUTQXMXPQRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyridine-2-carbonyl chloride hydrochloride: Overview


4-Bromopyridine-2-carbonyl chloride hydrochloride (CAS 1706438-51-8) is a heterocyclic organic compound featuring a pyridine ring with a bromine substituent at the 4-position, a carbonyl chloride group at the 2-position, and a hydrochloride salt. This structure makes it a reactive intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry . It is characterized by a molecular formula of C6H4BrCl2NO and a molecular weight of 256.92 g/mol .

1
Hydrochloride salt supports handling stability
2
4-bromo substituent fits cross-coupling workflows
3
Acyl chloride reactivity for amide synthesis

4-Bromopyridine-2-carbonyl chloride hydrochloride: Why No Substitute Works


While 4-bromopicolinoyl chloride (free base, CAS 64197-01-9) and the non-brominated picolinoyl chloride hydrochloride (CAS 39901-94-5) share a core pyridine-2-carbonyl chloride structure, substitution is not straightforward. The presence of the 4-bromo substituent is critical for downstream applications requiring a halogen handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or for modulating the electronic properties of the final product. Furthermore, the hydrochloride salt form of the target compound (CAS 1706438-51-8) offers distinct advantages in terms of handling and stability compared to its free base, which is often more sensitive to moisture and hydrolysis . Therefore, selecting the correct analog is essential for achieving desired reaction outcomes and yields.

vs Free Base (CAS 64197-01-9)
Free base may hydrolyze more readily than HCl salt
vs Non-Brominated Analog (CAS 39901-94-5)
Non-brominated analog lacks a halogen handle for cross-coupling
vs Positional Isomer (5-Bromo)
Positional isomer shifts regioselectivity profile and may alter downstream reactivity

4-Bromopyridine-2-carbonyl chloride hydrochloride: Key Differentiators


Stability Advantage of HCl Salt Form

The hydrochloride salt form (CAS 1706438-51-8) provides improved stability and ease of handling compared to the free base (4-bromopicolinoyl chloride, CAS 64197-01-9). While direct quantitative stability data for this specific compound is limited in the public domain, the principle is well-established for acid chlorides, which are prone to hydrolysis. The hydrochloride salt is a solid, whereas the free base is typically a liquid or low-melting solid, which can simplify storage and weighing . A recent study on the related compound 4-bromopyridine hydrochloride highlights the commercial availability and synthetic utility of the hydrochloride salt due to its enhanced stability compared to the free base, enabling its use in flow chemistry applications .

Physical Form & Stability
Class-level
Solid HCl salt vs liquid/low-melting solid free base
Reported handling stability supports solid weighing workflows
Direct quantitative stability data to verify
Organic Synthesis Medicinal Chemistry Intermediate Stability

Molecular Weight Distinction from Analogs

The target compound has a distinct molecular formula (C6H4BrCl2NO) and molecular weight (256.92 g/mol) . This differentiates it from the non-brominated picolinoyl chloride hydrochloride (C6H5Cl2NO, 178.02 g/mol) and the positional isomers like 5-bromopyridine-2-carbonyl chloride (C6H3BrClNO, 220.45 g/mol) . These differences are crucial for analytical verification and ensuring the correct building block is used in multi-step syntheses where exact mass and halogen positioning dictate reactivity.

Molecular Weight Verification
Direct comparison
256.92 g/mol vs non-brominated 178.02 g/mol
Supports unambiguous LC-MS identity confirmation
Differing from 5-bromo positional isomer (220.45 g/mol)
Analytical Chemistry Quality Control Molecular Characterization

Orthogonal Reactivity for Sequential Coupling

The specific 4-bromo substitution pattern on the pyridine ring is critical for controlling reactivity in subsequent cross-coupling reactions. Studies on the related compound 2,4-dibromopyridine demonstrate that Suzuki-Miyaura cross-coupling occurs selectively at the 2-position under specific palladium catalysis conditions (e.g., Pd(PPh3)4/TlOH or Pd2dba3/PCy3/K3PO4 at 25°C), leaving the 4-bromo group intact for further functionalization [1]. While this data is not for the target compound itself, it strongly suggests that the 4-bromo group in 4-bromopyridine-2-carbonyl chloride hydrochloride will exhibit similar orthogonal reactivity, enabling sequential coupling strategies that are not possible with non-brominated or differently substituted analogs.

Sequential Coupling Fit
Class-level
Literature precedent for 2,4-dibromopyridine shows selectivity at 2-position
Supports orthogonal acylation then cross-coupling strategy
Experimental validation on target compound to confirm
Cross-Coupling Regioselectivity Synthetic Methodology

4-Bromopyridine-2-carbonyl chloride hydrochloride: Research Applications


Amide Library Synthesis for Drug Discovery

The compound is an ideal starting material for the synthesis of a library of amide derivatives via reaction with various amines. The resulting 4-bromopicolinamides serve as versatile intermediates for further diversification through cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs . The solid hydrochloride salt form simplifies automated weighing and dispensing in high-throughput synthesis workflows.

Sequential Acylation and Cross-Coupling Strategy

Leveraging the distinct reactivity of the carbonyl chloride and the 4-bromo group, researchers can perform a two-step sequence: first, acylation with a nucleophile (e.g., amine, alcohol) to introduce diversity at the 2-position; second, a Suzuki-Miyaura cross-coupling at the 4-position to install an aryl or alkenyl group. This strategy is particularly valuable for generating complex, patentable chemical matter [1].

Agrochemical Development with Halogenated Cores

Halogenated pyridines are common motifs in agrochemicals due to their metabolic stability and ability to interact with biological targets. 4-Bromopyridine-2-carbonyl chloride hydrochloride provides a direct entry point to these structures, allowing for the efficient synthesis of candidate molecules for herbicidal or fungicidal applications .

Application
Selection Property
Validation Focus
Amide Library Synthesis
HCl salt form for automated dispensing
Amide bond formation efficiency
Sequential Acylation & Cross-Coupling
Orthogonal reactivity of 4-bromo group
Cross-coupling conditions and yield
Agrochemical Candidate Synthesis
Halogenated pyridine core structure
Target specificity and metabolic stability

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